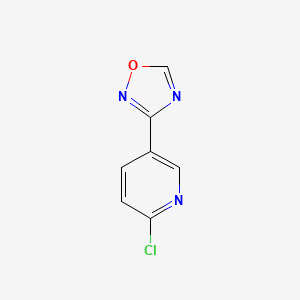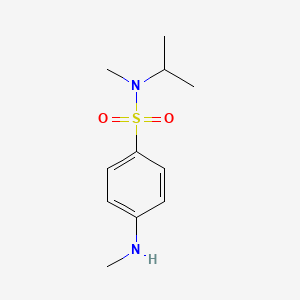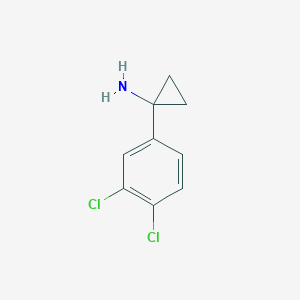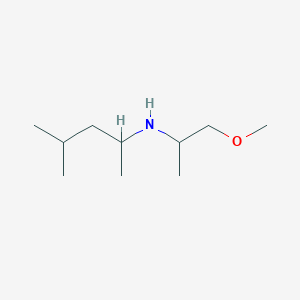
2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acid
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acid, also known as 4-chlorophenyl-N,N-dimethyl-2-propanamide, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid with a molecular weight of 191.6 g/mol and a melting point of 113-115 °C. It is soluble in water, alcohol, and ether. It is a widely used reagent in organic synthesis and is known for its reactivity towards amines, alcohols, and thiols.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acidyl-N,N-dimethyl-2-propanamide has been widely used in scientific research. It is used in the synthesis of various compounds, such as peptides, amino acids, and other organic molecules. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, it is used in the synthesis of fluorescent dyes and in the preparation of catalysts.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acidyl-N,N-dimethyl-2-propanamide is based on its ability to react with amines, alcohols, and thiols. In the presence of an amine, it reacts to form an amide intermediate. This intermediate is then hydrolyzed to form the final product. In the presence of alcohols, it reacts to form an ester intermediate, which is then hydrolyzed to form the final product. In the presence of thiols, it reacts to form a thioester intermediate, which is then hydrolyzed to form the final product.
Biochemical and Physiological Effects
2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acidyl-N,N-dimethyl-2-propanamide has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it has been found to have an anti-inflammatory effect and can modulate the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acidyl-N,N-dimethyl-2-propanamide in laboratory experiments is its reactivity towards amines, alcohols, and thiols. This makes it a useful reagent for the synthesis of various compounds. However, it can be toxic in high concentrations and should be handled with care.
Orientations Futures
Future research on 2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acidyl-N,N-dimethyl-2-propanamide could focus on further exploring its biochemical and physiological effects. It could also be studied for its potential therapeutic applications, such as in the treatment of neurological disorders. Additionally, further research could be done to optimize its use as a reagent in organic synthesis and to explore its potential applications in the synthesis of other compounds.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-(dimethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(10(14)15,13(2)3)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKHMICFOPJKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1461493.png)
![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461494.png)





amine](/img/structure/B1461501.png)
![(3-Methylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461502.png)

![Methyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1461504.png)

![4-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)(methyl)amino]butanoic acid](/img/structure/B1461513.png)
methanamine](/img/structure/B1461516.png)